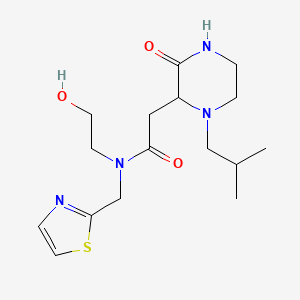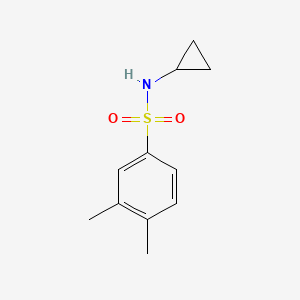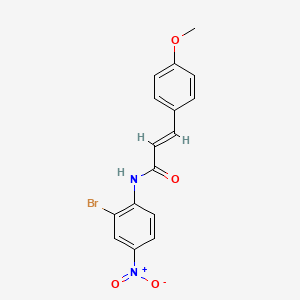![molecular formula C17H18ClN3O3S B5468676 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide](/img/structure/B5468676.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide, also known as CPSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPSB belongs to the class of prolinamide derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in various diseases. In cancer research, this compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell growth and division. In Alzheimer's disease research, this compound has been shown to inhibit the activity of gamma-secretase, which is responsible for the production of beta-amyloid. In inflammation research, this compound has been shown to inhibit the activity of NF-kB, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit cell growth and division, and reduce tumor size. In Alzheimer's disease research, this compound has been shown to reduce the production of beta-amyloid and improve cognitive function. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide in lab experiments include its high potency, specificity, and low toxicity. This compound has also shown good solubility in organic solvents, which makes it easy to use in various assays. The limitations of using this compound in lab experiments include its high cost, limited availability, and lack of long-term safety data.
Future Directions
There are several future directions for 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide research, including:
1. Further studies on the mechanism of action of this compound in various diseases.
2. Development of new derivatives of this compound with improved potency and specificity.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Studies on the potential use of this compound in combination with other drugs for synergistic effects.
5. Investigation of the potential use of this compound in other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide involves the reaction between 4-chlorobenzenesulfonyl chloride and N-(4-pyridinylmethyl)prolinamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the production of beta-amyloid, which is a key factor in the development of the disease. Inflammation research has also shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-3-5-15(6-4-14)25(23,24)21-11-1-2-16(21)17(22)20-12-13-7-9-19-10-8-13/h3-10,16H,1-2,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZFOSRCXGKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(3-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5468593.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5468606.png)

![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)


![propyl 2-{[3-(5-nitro-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5468641.png)
![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5468666.png)
![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468684.png)
![1-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5468697.png)